molecular formula C15H16N2O3 B14158018 3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 86425-51-6

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B14158018
CAS No.: 86425-51-6
M. Wt: 272.30 g/mol
InChI Key: OVLKEEJIEOOWFS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 3rd and 5th positions of the benzene ring and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 6-methylpyridin-2-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

86425-51-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-10-5-4-6-14(16-10)17-15(18)11-7-12(19-2)9-13(8-11)20-3/h4-9H,1-3H3,(H,16,17,18)

InChI Key

OVLKEEJIEOOWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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